4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a trichloromethyl group, along with an aldehyde functional group. This compound is of interest in various fields of chemistry and biology due to its potential applications in drug development and material science.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and specific reagents that introduce the necessary functional groups. It is commercially available through chemical suppliers, which indicates its relevance in research and industrial applications.
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde falls under the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is classified as an aldehyde due to the presence of the -CHO functional group.
The synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine precursors with reagents that introduce the phenyl, trichloromethyl, and aldehyde groups. A common method employs o-aminopyrimidine derivatives as starting materials, which are subjected to chlorination and subsequent reactions to yield the desired compound.
The molecular formula for 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is with a molecular weight of 301.6 g/mol. The structural representation can be described as follows:
Property | Value |
---|---|
CAS Number | 143034-51-9 |
IUPAC Name | 4-phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde |
InChI | InChI=1S/C12H7Cl3N2O/c13-12(14,15)11... |
Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2C=O)C(Cl)(Cl)Cl |
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde can undergo several chemical transformations:
The compound exhibits typical characteristics associated with organic compounds, including:
Key chemical properties include:
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1